molecular formula C12H18ClN B1448545 (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride CAS No. 1461689-29-1

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride

Cat. No. B1448545
CAS RN: 1461689-29-1
M. Wt: 211.73 g/mol
InChI Key: SPTZTHGCEZROPI-SBSPUUFOSA-N
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Description

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride (THN-EHCl) is an organic compound with a wide range of applications in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in laboratories as a reagent to synthesize other compounds. THN-EHCl has been studied extensively for its biochemical and physiological effects, as well as its potential for use in lab experiments.

Scientific Research Applications

  • Stereochemical Synthesis : Han et al. (2007) developed a large-scale, stereoselective process for synthesizing this compound with high chemical and stereochemical purity. This process is significant for producing the compound on a multikilogram scale, highlighting its potential for industrial applications (Han et al., 2007).

  • Synthesis and Resolution : Mathad et al. (2011) detailed an efficient synthesis and practical resolution of this compound, demonstrating its use as a key intermediate in the synthesis of cinacalcet hydrochloride. This work is important for pharmaceutical applications where pure enantiomers are required (Mathad et al., 2011).

  • Crystal Structure and Equilibration : A study by Massy-Westropp et al. (1993) on a related derivative provided insights into its crystal structure and equilibration, showing a half-chair conformation. Understanding such molecular structures is crucial for the development of new compounds (Massy-Westropp et al., 1993).

  • Spectroscopic Identification : Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including derivatives of this compound, through various spectroscopic techniques. This study is relevant for the identification and characterization of new substances (Nycz et al., 2016).

  • Synthetic Intermediate Applications : Drawanz et al. (2017) explored the use of 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor for synthesizing thiazolidinones and benzothiazepinones. This demonstrates the compound's role as a versatile synthetic intermediate (Drawanz et al., 2017).

  • Potential Treatment for Human Papillomavirus : Boggs et al. (2007) described an efficient asymmetric synthesis of a derivative of this compound, which is a potential treatment for human papillomavirus infections. This highlights its potential therapeutic applications (Boggs et al., 2007).

properties

IUPAC Name

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h6-9H,2-5,13H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTZTHGCEZROPI-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(CCCC2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride
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(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride
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(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride
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(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride

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